2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,6-dimethylphenyl)acetamide is a compound of significant interest due to its complex structure and versatile applications. This chemical exhibits a variety of interactions due to its multiple functional groups, making it a subject of extensive research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multiple steps The synthesis begins with the formation of the 1,2,4-oxadiazole core, which can be achieved through cyclization reactions of suitable precursors
Industrial Production Methods: On an industrial scale, this compound can be synthesized through optimized batch processes, where each step is carefully monitored and controlled. Automation and high-throughput systems can be used to improve efficiency and reduce the cost of production. the complexity of the synthesis requires precise control of reaction parameters and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the 1H-pyrrol-1-yl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can be targeted at the 1,2,4-oxadiazole ring, which can convert to amines under suitable conditions.
Substitution: The aromatic rings in the structure can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are often used as reducing agents.
Solvents: Solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM) are frequently used to facilitate these reactions.
Major Products: The major products of these reactions can include N-oxides, reduced amine derivatives, and various substituted aromatic compounds depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: This compound is studied for its potential as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology and Medicine: Due to its structural features, it can interact with various biological targets, making it a candidate for drug development. Its ability to modulate specific pathways can be exploited for therapeutic purposes.
Industry: In industrial applications, this compound can serve as a building block for advanced materials, contributing to the development of new polymers and materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects largely depends on its interactions at the molecular level. The presence of multiple functional groups allows it to engage with various enzymes and receptors, modulating their activity. For example, the benzodioxol moiety may interact with specific enzymes, while the 1,2,4-oxadiazole ring could engage in hydrogen bonding or other non-covalent interactions with biological targets.
Comparison with Similar Compounds
2-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole
1-(2,6-dimethylphenyl)-2-(1,2,4-oxadiazol-5-yl)pyrrole
Uniqueness: What sets 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,6-dimethylphenyl)acetamide apart is the specific arrangement and combination of functional groups, which confer unique chemical reactivity and biological activity. This allows it to participate in reactions and interactions that similar compounds may not, highlighting its potential for novel applications.
Exploring more in-depth, what interests you the most about this compound? Is it the synthetic route, the applications, or something else entirely?
Properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-14-5-3-6-15(2)21(14)24-20(28)12-27-10-4-7-17(27)23-25-22(26-31-23)16-8-9-18-19(11-16)30-13-29-18/h3-11H,12-13H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXKMXYTXSEZMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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